1,4,5-Oxadiazepane hydrochloride

Description

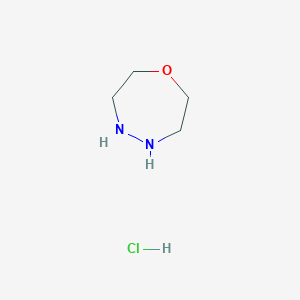

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,5-oxadiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWIZFPRGIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Oxadiazepane Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,4,5-Oxadiazepane hydrochloride, a versatile seven-membered heterocyclic scaffold. This document delves into its chemical identity, synthesis, potential applications in drug discovery and agrochemicals, and essential safety and handling protocols, offering field-proven insights for its practical application in a research and development setting.

Chemical Identity and Properties

IUPAC Name: 1,4,5-oxadiazepane;hydrochloride[1][2]

Chemical Structure:

Caption: 2D structure of this compound

Molecular and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O | [1] |

| Molecular Weight | 138.60 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 4°C | [1][2] |

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is typically achieved through a robust two-step process involving the formation of a diacyl-protected intermediate, followed by deprotection to yield the desired hydrochloride salt. This method offers high yields and purity.[1][4]

Step 1: Synthesis of 4,5-Diacyl-[3][4][5]-oxadiazepine

This initial step involves the cyclization of an N,N'-diacylhydrazine with a suitable 2,2'-disubstituted diethyl ether in the presence of a strong base. The acyl groups serve as protecting groups for the nitrogen atoms, facilitating the ring-closing reaction.

Causality Behind Experimental Choices:

-

N,N'-Diacylhydrazine: The choice of the acyl group (e.g., acetyl) can influence the reactivity and solubility of the starting material and the intermediate.

-

2,2'-Disubstituted Diethyl Ether: The leaving groups on the diethyl ether (e.g., chlorine) are crucial for the nucleophilic substitution reactions that lead to ring formation.

-

Base: A strong base, such as potassium hydroxide, is required to deprotonate the hydrazine nitrogens, enabling them to act as nucleophiles.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol:

-

In a reaction vessel, dissolve N,N'-diacetylhydrazine in dimethyl sulfoxide.

-

Carefully add finely pulverized potassium hydroxide to the solution, maintaining a temperature below 33°C.

-

Heat the mixture to 80-85°C.

-

Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over a period of approximately 50 minutes.

-

Maintain the reaction temperature at 80-85°C for 3 hours.

-

Cool the resulting suspension to 20-25°C.

-

Isolate the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate by filtration. The yield for this step is typically in the range of 60-70%.

Step 2: Deprotection to this compound

The diacyl-protected intermediate is then deprotected under acidic conditions to yield the final hydrochloride salt.

Causality Behind Experimental Choices:

-

Hydrohalic Acid: Anhydrous hydrogen chloride is used to cleave the acyl protecting groups and form the hydrochloride salt of the free diamine.

-

Solvent: A high-boiling polar solvent is used to facilitate the reaction at elevated temperatures.

Experimental Protocol:

-

Suspend the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate in a suitable high-boiling alcohol.

-

Pass anhydrous hydrogen chloride gas into the suspension at approximately 50°C.

-

Maintain the reaction at this temperature for 12-14 hours.

-

Degas the reaction mixture and cool it.

-

Isolate the this compound by filtration and wash the residue. This step typically yields the product in 80-95% yield with a purity of about 90%.[4]

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in both medicinal chemistry and agrochemical research due to its versatile seven-membered heterocyclic structure.[1]

Medicinal Chemistry

The 1,4,5-oxadiazepane scaffold is of significant interest in drug discovery. Its inherent three-dimensional shape allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties critical for optimizing the efficacy and safety of drug candidates. Derivatives of this core structure are being investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The unique heteroatomic arrangement of the ring system provides a framework for the development of novel antibacterial and antifungal compounds.

-

Anticancer Agents: The conformational flexibility of the seven-membered ring allows for the design of molecules that can interact with various biological targets implicated in cancer pathways.

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of seven-membered heterocycles is a key structural motif in many therapeutic agents.[6]

Agrochemicals

1,4,5-Oxadiazepane derivatives are important intermediates in the synthesis of certain herbicides.[1][4] Specifically, they are used in the preparation of tetrahydropyrazolodione-type herbicides.[4][7] The synthesis process allows for the introduction of various functional groups, leading to the development of new and effective crop protection agents.

Safety and Handling

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1A |

| Serious Eye Damage/Eye Irritation | 1 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 |

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

(Source: European Chemicals Agency (ECHA))

Precautionary Measures:

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 4°C.[1][2]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Note: This product is intended for research purposes only and is not for human or veterinary use.[1]

Spectroscopic Characterization

While a comprehensive public database of spectroscopic data for this compound is limited, one supplier, Biosynth, indicates the availability of NMR data upon request.[3] For the diacetylated precursor, 4,5-diacetylhexahydro-1,4,5-oxadiazepine, ¹H and ¹³C NMR spectroscopy are critical for structural confirmation.[6] The inherent flexibility of the seven-membered ring can lead to complex NMR spectra due to the presence of multiple conformations in equilibrium.[6]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its established synthesis protocol and the potential for diverse functionalization make it an attractive scaffold for the development of novel compounds in medicinal chemistry and agrochemicals. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound due to its corrosive nature. The exploration of its derivatives holds promise for the discovery of new therapeutic agents and crop protection solutions.

References

-

Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of[3][4][5]-oxadiazepine derivatives. Retrieved from

-

European Patent Office. (2009). A process for the preparation[3][4][5]-oxadiazepine derivatives. Retrieved from [Link]

-

Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[3][4][5]-oxadiazepane derivatives. Retrieved from

-

American Elements. (n.d.). This compound | CAS 329704-29-2. Retrieved from [Link]

Sources

- 1. This compound|CAS 329704-29-2 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. biosynth.com [biosynth.com]

- 4. US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. data.epo.org [data.epo.org]

A Technical Guide to the Physicochemical Properties of 1,4,5-Oxadiazepane Salts

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern chemical research, heterocyclic compounds form the bedrock of discovery, particularly in the fields of medicinal and agrochemical science. Among these, the seven-membered 1,4,5-oxadiazepane ring system presents a unique and conformationally flexible scaffold.[1] This guide focuses on the hydrochloride salts of this parent heterocycle, which serve as crucial building blocks and synthetic intermediates for creating more complex molecules.[2][3] Due to the presence of two basic nitrogen atoms within the ring, 1,4,5-oxadiazepane can be protonated to form both a mono-hydrochloride and a di-hydrochloride salt. This document provides a comprehensive overview of their identity, synthesis, and key physicochemical properties, alongside authoritative, field-proven protocols for their empirical characterization. While this compound is primarily utilized in discovery chemistry, detailed characterization data in peer-reviewed literature is sparse; therefore, this guide emphasizes the robust, validated methodologies required for researchers to generate such data in their own laboratories.[1][2]

Chemical Identity and Structural Elucidation

A critical first step in working with any chemical entity is to establish its precise identity. The 1,4,5-oxadiazepane core (C₄H₁₀N₂O) can be protonated to yield two distinct hydrochloride salts, a fact that must be considered when sourcing or synthesizing the material.[4]

-

1,4,5-Oxadiazepane Hydrochloride: This is the mono-protonated salt.

-

1,4,5-Oxadiazepane Dihydrochloride: This is the di-protonated salt, indicating that both nitrogen atoms of the hydrazine moiety within the ring have accepted a proton.[5][6]

The choice between these salts can impact properties such as solubility and stability, making accurate identification paramount.

Table 1: Core Chemical Identifiers

| Identifier | 1,4,5-Oxadiazepane (Free Base) | This compound | 1,4,5-Oxadiazepane Dihydrochloride |

| CAS Number | 746595-79-9[4] | 329704-29-2[1][2] | 405281-14-3[5][6][7] |

| Molecular Formula | C₄H₁₀N₂O[4] | C₄H₁₁ClN₂O[1][2] | C₄H₁₂Cl₂N₂O[5][6] |

| Molecular Weight | 102.14 g/mol [4] | 138.60 g/mol [2] | 175.06 g/mol [5][6] |

| InChIKey | YNHNXXYVCYCNJQ-UHFFFAOYSA-N[4] | WNQWIZFPRGIKFL-UHFFFAOYSA-N[2] | Not readily available |

Synthesis and Isolation: A Pathway to the Core Scaffold

The synthesis of 1,4,5-oxadiazepane salts is a well-established, two-stage process that provides a reliable route to this valuable intermediate. The general strategy involves the formation of a protected heterocyclic ring, followed by a deprotection step that liberates the free secondary amines and allows for the formation of the hydrochloride salt.[2]

Stage 1: Cyclization to Form the Protected Intermediate

The process begins with the cyclization of an N,N'-diacylhydrazine (such as N,N'-diacetylhydrazine) with a 2,2'-disubstituted diethyl ether, typically in a polar solvent with a suitable base.[2][8] This reaction forms the stable 4,5-diacyl-1,4,5-oxadiazepane intermediate. The acyl groups (e.g., acetyl) serve as protecting groups for the nitrogen atoms, preventing unwanted side reactions and facilitating the cyclization.[1]

Stage 2: Deprotection to Yield the Hydrochloride Salt

The final and critical step is the removal of the acyl protecting groups. This can be achieved through two primary methods:

-

Acid-Mediated Hydrolysis: This is the most direct route to the hydrochloride salt. The diacyl intermediate is treated with a hydrohalic acid, such as hydrogen chloride.[1] This process simultaneously cleaves the amide bonds and protonates the newly freed nitrogen atoms, yielding the desired hydrochloride salt directly from the reaction mixture.[2]

-

Base-Catalyzed Removal: Alternatively, the deprotection can be performed by heating the diacyl intermediate with a strong base like potassium hydroxide (KOH) in a polar solvent.[1] This saponifies the amide bonds to liberate the free 1,4,5-oxadiazepane base. To obtain the hydrochloride salt, a subsequent step is required where hydrochloric acid is carefully added to the isolated free base.[1]

The choice of method depends on the desired final product (free base vs. salt) and the scalability of the synthesis. The acid-mediated route is often more efficient for directly producing the salt form.

Caption: Figure 1: General Synthesis Workflow for 1,4,5-Oxadiazepane Salts

Core Physicochemical Properties and Standardized Protocols

Accurate characterization of physicochemical properties is essential for applications in drug development, ensuring reproducibility and informing formulation strategies.

Table 2: General Physicochemical Properties

| Property | Description | Source |

| Physical Form | White to light yellow crystal or powder. | [9] |

| Solubility | Soluble in water and alcohol solvents. The resulting aqueous solution is acidic. | [9] |

| Storage | Recommended storage at 4°C. | [2] |

| Purity | Commercially available with purities typically around 95% or higher. | [5] |

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests a high degree of purity, while a broad or depressed range often indicates the presence of impurities.

Protocol: Capillary Melting Point Method (USP <741>)

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the 1,4,5-oxadiazepane salt.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1-T2.

-

-

Validation: Perform the measurement in triplicate. The results should be consistent within a narrow margin (e.g., ±0.5°C). The apparatus should be calibrated using certified reference standards.

Aqueous Solubility

Causality: Solubility is a critical parameter for any compound intended for biological screening or formulation. For hydrochloride salts, solubility is often pH-dependent. Understanding this property is key to designing appropriate assay buffers and formulation vehicles.

Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of the 1,4,5-oxadiazepane salt to a known volume of purified water (and/or relevant buffers, e.g., pH 5.0, 7.4) in a sealed, temperature-controlled vessel (e.g., 25°C).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of this period.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not adsorb the compound) to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy, HPLC, or quantitative NMR (qNMR).

-

Calculation: Express the solubility in units of mg/mL or mol/L.

-

Validation: The experiment should be repeated to ensure reproducibility. The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Dissociation Constant (pKa)

Causality: The pKa value defines the extent of ionization of a compound at a given pH. For the 1,4,5-oxadiazepane salts, the pKa values of the protonated nitrogen atoms are crucial for predicting their behavior in biological systems, including membrane permeability and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the 1,4,5-oxadiazepane salt and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant in small increments, recording the pH value after each addition. Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point(s).

-

Validation: Calibrate the pH meter with at least two standard buffers before the experiment. Use a standardized titrant with a known concentration.

Caption: Figure 2: Workflow for pKa Determination by Potentiometric Titration

Spectroscopic Characterization

Causality: A suite of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule, confirming its structure and integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. For 1,4,5-oxadiazepane salts, ¹H NMR would be expected to show complex multiplets for the diastereotopic methylene protons of the flexible seven-membered ring and broad signals for the N-H protons.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions would include N-H stretching vibrations (often broad for amine salts), C-H stretching, and the characteristic C-O-C stretching of the ether linkage within the ring (typically in the 1250-1050 cm⁻¹ region).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate determination of the molecular weight and elemental composition.[8] For the hydrochloride salt, the mass spectrum would show the molecular ion for the free base (C₄H₁₀N₂O).

Protocol: General Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often suitable for hydrochloride salts and will result in the exchange of the N-H protons with deuterium.

-

IR (FTIR-ATR): Place a small amount of the dry powder directly onto the ATR crystal.

-

MS (ESI): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol/water).

-

-

Data Acquisition: Acquire the spectra on calibrated instruments according to standard operating procedures.

-

Data Interpretation: Analyze the resulting spectra to confirm that the chemical shifts (NMR), absorption frequencies (IR), and exact mass (MS) are consistent with the proposed structure of this compound or dihydrochloride.

Safety, Storage, and Handling

As a research chemical, this compound requires careful handling.

-

Hazards: The compound is classified as a warning-level substance, with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The free base is considered to cause severe skin burns and eye damage.[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[2]

Conclusion

This compound and dihydrochloride are valuable heterocyclic intermediates with significant potential in discovery research. While comprehensive published data on their specific physicochemical properties is limited, this guide provides the foundational knowledge and robust, standardized protocols necessary for their synthesis, identification, and characterization. By employing these self-validating methodologies, researchers can generate the high-quality data required to confidently advance their work in medicinal and agrochemical development.

References

-

American Elements. (n.d.). This compound | CAS 329704-29-2. Retrieved from [Link]

-

Chemsrc. (n.d.). Hexahydro-1,4,5-oxadiazepine dihydrochloride [405281-14-3]. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound | CAS:405281-14-3. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB636928 | CAS 405281-14-3. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 405281-14-3 | 1,4,5-oxadiazepane dihydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205724, 1,4,5-Oxadiazepane. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4,5-Oxadiazepane dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS:405281-14-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. biosynth.com [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

Spectroscopic Characterization of 1,4,5-Oxadiazepane Hydrochloride: A Technical Guide

Introduction

1,4,5-Oxadiazepane hydrochloride is a seven-membered, saturated heterocyclic compound holding significant promise as a versatile building block in medicinal and agrochemical research.[1] Its unique structure, featuring an ether linkage and two nitrogen atoms within a flexible seven-membered ring, offers a rich scaffold for the synthesis of novel bioactive molecules.[1][2] Derivatives of this core have been explored for potential antimicrobial and anticancer activities, underscoring the importance of its thorough characterization.[1] This guide provides an in-depth analysis of the expected spectroscopic features of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important synthetic intermediate.

The synthesis of this compound typically involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether, followed by acidic deprotection of the acyl groups to yield the hydrochloride salt.[1][3]

Molecular Structure and Spectroscopic Rationale

The structural attributes of this compound dictate its characteristic spectroscopic signatures. The presence of protons and carbons in distinct electronic environments allows for detailed structural elucidation through NMR, while the vibrational modes of its functional groups are readily probed by IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms within the molecule. Due to the flexible nature of the seven-membered ring, the compound likely exists in a dynamic equilibrium of several conformations, which can influence chemical shifts and coupling constants.[4]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns

The proton NMR spectrum is expected to show distinct signals for the methylene protons of the heterocyclic ring. The protons on carbons adjacent to the heteroatoms will be the most deshielded.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -NH / -NH₂⁺ | 7.0 - 9.0 | Broad singlet | Protons on nitrogen atoms are typically broad due to quadrupole broadening and exchange with solvent. The acidic proton of the ammonium salt will be downfield. |

| -O-CH ₂-C- | 3.5 - 4.5 | Multiplet | Protons adjacent to the oxygen atom are significantly deshielded due to the electronegativity of oxygen. |

| -N-CH ₂-C- | 2.8 - 3.8 | Multiplet | Protons adjacent to the nitrogen atoms are deshielded, but generally to a lesser extent than those adjacent to oxygen. |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as D₂O or DMSO-d₆ is critical. In D₂O, the NH protons will exchange with deuterium and their signals will disappear, which can aid in peak assignment. DMSO-d₆ is a good choice for observing these exchangeable protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the molecule, two signals are expected for the four methylene carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-C H₂- | 65 - 80 | The carbons bonded to the highly electronegative oxygen atom will be the most downfield among the aliphatic carbons.[5] |

| -N-C H₂- | 40 - 55 | The carbons bonded to the nitrogen atoms will be deshielded compared to a standard alkane but upfield relative to the oxygen-bound carbons.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine Salt) | 2250 - 3000 | Strong, Broad | The N-H stretching vibrations in ammonium salts appear as a broad and strong absorption band in this region.[6] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | These absorptions are characteristic of sp³ C-H bonds in the methylene groups of the ring.[7] |

| N-H Bend | 1550 - 1650 | Medium | This bending vibration is characteristic of primary amines.[6] |

| C-O-C Stretch (Ether) | 1050 - 1250 | Strong | A strong absorption in this region is indicative of the ether linkage within the seven-membered ring.[4][8] |

| C-N Stretch | 1000 - 1250 | Medium | The stretching vibrations of the C-N bonds are expected in this region.[6] |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, and IR spectra, grounded in established spectroscopic principles and data from analogous structures. The detailed experimental protocols offer a self-validating system for the acquisition of high-quality data. By understanding the expected spectral features and their underlying structural origins, researchers can confidently identify this key heterocyclic building block, paving the way for its use in the development of novel and impactful molecules.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (2004, June 9). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Journal of Chemical Reviews. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of-[4][9][10]oxadiazepine derivatives. Retrieved from

-

University of California, Los Angeles. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Google Patents. (n.d.). CA2579742A1 - A process for the preparation of-[4][9][10]oxadiazepane derivatives. Retrieved from

-

National Institutes of Health. (n.d.). 1,4,5-Oxadiazepane. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024, January 12). β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination. Retrieved from [Link]

-

ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]

-

European Patent Office. (2009, April 29). A PROCESS FOR THE PREPARATION-[4][9][10]OXADIAZEPINE DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

UQ eSpace. (1997). 13C NMR calculations on azepines and diazepines. Retrieved from [Link]

-

ETH Zurich Research Collection. (2014, April 4). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). O[4][9][10]xadiazepine. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Oxazepane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 1,4,5-Oxadiazepane Hydrochloride

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 1,4,5-Oxadiazepane hydrochloride, a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Addressed to researchers, scientists, and drug development professionals, this document details the journey from compound synthesis and crystallization to the elucidation and validation of its three-dimensional atomic arrangement. By explaining the causality behind experimental choices and adhering to rigorous validation protocols, this guide serves as a practical resource for obtaining a high-quality, reliable crystal structure.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

The 1,4,5-oxadiazepane ring system, a seven-membered heterocycle containing one oxygen and two nitrogen atoms, represents a versatile scaffold in synthetic chemistry.[1] Its derivatives have garnered attention for their potential applications in medicinal chemistry, including antimicrobial and anticancer activities, and in agrochemical research as precursors to herbicides.[1] A detailed understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[2][3] This guide will delineate the critical steps and considerations for the crystal structure analysis of this compound.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality crystal is the cornerstone of a successful single-crystal X-ray diffraction experiment.[4] The journey to obtaining such a crystal begins with the synthesis of the target compound, this compound.

Synthetic Pathway

The synthesis of 1,4,5-oxadiazepane derivatives typically involves the reaction of an N,N'-diacylated hydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, in a polar solvent to form a 4,5-diacyl-[2][5][6]-oxadiazepine intermediate.[5][7][8][9] Subsequent removal of the acyl protecting groups using a hydrohalic acid, such as hydrogen chloride, yields the desired[2][5][6]-oxadiazepine hydrochloride salt.[5][7][8][9]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of 4,5-Diacetyl-[2][5][6]-oxadiazepine:

-

Dissolve N,N'-diacetylhydrazine in a polar aprotic solvent (e.g., dimethyl sulfoxide).

-

Add a suitable base (e.g., potassium hydroxide) to the solution.

-

Introduce 2,2'-dichlorodiethyl ether dropwise at an elevated temperature (e.g., 70-85°C) and maintain for several hours.[5]

-

Isolate the 4,5-diacetyl-[2][5][6]-oxadiazepine intermediate through filtration and concentration of the filtrate.[5]

-

-

Step 2: Deprotection to Yield this compound:

-

Suspend the 4,5-diacetyl-[2][5][6]-oxadiazepine in a high-boiling alcohol (e.g., diethylene glycol).

-

Pass anhydrous hydrogen chloride gas through the suspension at a controlled temperature (e.g., 43-45°C) for an extended period (e.g., 10-12 hours).[5]

-

The resulting precipitate of this compound is collected by filtration, washed, and dried.[5]

-

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The hydrochloride salt of 1,4,5-Oxadiazepane is expected to be a white to light yellow crystalline solid, soluble in water and alcohol.[10] Several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent is critical. For this compound, polar solvents such as methanol, ethanol, or a mixture of an alcohol and water are promising starting points. The key is to achieve a slow and controlled transition to a supersaturated state, allowing for the orderly arrangement of molecules into a well-defined crystal lattice.

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle of SC-XRD is that the electrons of the atoms in the crystal lattice diffract the incident X-rays in a predictable pattern.[3] By rotating the crystal and collecting the diffraction data from various orientations, a three-dimensional map of the electron density can be constructed.[3]

The Diffractometer Setup

Modern single-crystal diffractometers are typically equipped with:

-

X-ray Source: Commonly a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

Goniometer: A multi-axis stage that allows for the precise rotation of the crystal.

-

Detector: A sensitive area detector (e.g., CCD or CMOS) to capture the diffraction pattern.

-

Cryosystem: A stream of cold nitrogen gas is often used to cool the crystal (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and reduced radiation damage.

The Data Collection Strategy

The goal is to collect a complete and redundant dataset of diffraction intensities. The data collection strategy involves a series of scans (e.g., ω-scans and φ-scans) to cover a significant portion of the reciprocal space. The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise ratio and data completeness.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The collected diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (hkl). This information is then used to solve and refine the crystal structure.

Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as Lorentz and polarization effects. This step yields a reflection file containing the hkl indices and the corresponding intensities (I) and their standard uncertainties (σ(I)).

Structure Solution

The "phase problem" is a central challenge in crystallography: the measured diffraction data provides the intensities (related to the square of the structure factor amplitudes, |F|²) but not the phases of the structure factors. Structure solution methods aim to determine these missing phases to generate an initial electron density map. For small molecules like this compound, direct methods are typically successful. These methods use statistical relationships between the intensities to derive the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data.[11] This is typically done using a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to improve the agreement between the calculated structure factors (Fc) and the observed structure factors (Fo).[12]

The quality of the refinement is monitored by the R-factor (residual factor), which quantifies the disagreement between the observed and calculated data. A lower R-factor generally indicates a better fit of the model to the data.

Experimental Protocol: Structure Solution and Refinement

-

Data Processing: Use software such as CrysAlisPro or SAINT to integrate the raw diffraction data and perform necessary corrections.

-

Space Group Determination: The program XPREP or similar software can be used to determine the crystal system and space group from the diffraction data.

-

Structure Solution: Employ direct methods using software like SHELXT or SIR to obtain an initial structural model.

-

Structure Refinement: Refine the model against the diffraction data using a program such as SHELXL or Olex2.[13] This involves iterative cycles of least-squares refinement and inspection of the electron density difference maps to locate missing atoms (especially hydrogen atoms) and to identify any disorder.

-

Hydrogen Atom Treatment: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints or constraints on their bond lengths and angles.

Structure Validation: Ensuring the Integrity of the Model

A refined crystal structure must be thoroughly validated to ensure its chemical and crystallographic reasonability.[14][15][16] This is a critical step to identify potential errors and to ensure the trustworthiness of the structural model.

The Crystallographic Information File (CIF)

The final results of a crystal structure analysis are compiled into a Crystallographic Information File (CIF). The CIF is a standard text file format that contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.

Validation Tools

Several tools are available for CIF validation, with the checkCIF utility from the International Union of Crystallography (IUCr) being the most widely used.[6][17][18] checkCIF performs a comprehensive set of checks on the geometric and crystallographic aspects of the structure and generates a report with alerts of varying severity (A, B, C, G) that highlight potential issues. The PLATON program is another versatile tool that can be used for a wide range of crystallographic calculations and validation checks.[19][20][21][22]

Key Validation Criteria

-

Geometric Plausibility: Bond lengths and angles should be within the expected ranges for the given atom types and hybridization states. The Cambridge Structural Database (CSD) is an invaluable resource for comparing geometric parameters with those of related structures.[23][24][25][26]

-

Stereochemistry: The chirality of stereocenters must be correctly assigned.

-

Atomic Displacement Parameters (ADPs): ADPs should have physically reasonable shapes and sizes.

-

Hydrogen Bonding and Intermolecular Interactions: The pattern of hydrogen bonds and other intermolecular interactions should be chemically sensible. Software like Mercury can be used to visualize and analyze these interactions.[27][28][29][30]

-

Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that cannot be reasonably interpreted.

Data Presentation and Interpretation

The final validated crystal structure provides a wealth of information. The key findings should be presented in a clear and concise manner.

Crystallographic Data Summary

A summary of the crystallographic data and refinement parameters should be presented in a table.

| Parameter | Value |

| Empirical formula | C₄H₁₁ClN₂O |

| Formula weight | 138.60 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Hypothetical: Monoclinic |

| Space group | Hypothetical: P2₁/c |

| Unit cell dimensions (Å, °) | a = x.xxxx, b = y.yyyy, c = z.zzzz |

| β = xx.xxxx | |

| Volume (ų) | xxxx.x |

| Z | 4 |

| Density (calculated) (Mg/m³) | x.xxx |

| Absorption coefficient (mm⁻¹) | x.xxx |

| F(000) | 296 |

| Crystal size (mm³) | x.xx x y.yy x z.zz |

| θ range for data collection (°) | x.xx to yy.yy |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | xxxxx |

| Independent reflections | xxxx [R(int) = x.xxxx] |

| Completeness to θ = yy.yy° (%) | 99.x |

| Data / restraints / parameters | xxxx / 0 / xxx |

| Goodness-of-fit on F² | x.xxx |

| Final R indices [I>2σ(I)] | R₁ = x.xxxx, wR₂ = x.xxxx |

| R indices (all data) | R₁ = x.xxxx, wR₂ = x.xxxx |

| Largest diff. peak and hole (e.Å⁻³) | x.xxx and -y.yyy |

Note: The values in this table are placeholders and represent a typical range for a small organic molecule.

Molecular and Crystal Packing Diagrams

Visual representations of the molecular structure and its packing in the crystal lattice are essential for understanding the three-dimensional arrangement and intermolecular interactions.

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small molecule.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides an unambiguous determination of its three-dimensional molecular structure. This detailed structural information is invaluable for understanding its chemical properties and for guiding the design of new derivatives with enhanced biological activity. By following a rigorous and self-validating protocol, researchers can ensure the scientific integrity of their findings and contribute high-quality data to the scientific community.

References

-

Process for the preparation of[2][5][6]-oxadiazepine derivatives - Google Patents. Available at:

-

CA2579742A1 - A process for the preparation of[2][5][6]-oxadiazepane derivatives - Google Patents. Available at:

-

Software for CIF and STAR - International Union of Crystallography. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Validation of Experimental Crystal Structures - CCDC. Available at: [Link]

-

The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

-

THE PLATON HOMEPAGE. Available at: [Link]

-

(IUCr) Crystallographic Information File Software. Available at: [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

-

Advice and tools for creating / editing a valid CIF file - CCDC Home. Available at: [Link]

-

Cambridge Structural Database - Wikipedia. Available at: [Link]

-

How to install CCDC Mercury for free - YouTube. Available at: [Link]

-

Crystallographic Model Validation: from Diagnosis to Healing - PMC - PubMed Central. Available at: [Link]

-

Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Available at: [Link]

-

13 Refinement of crystal structures - Oxford Academic. Available at: [Link]

-

PLATON for Windows - School of Chemistry. Available at: [Link]

-

A PROCESS FOR THE PREPARATION[2][5][6]-OXADIAZEPINE DERIVATIVES - European Patent Office - EP 1838683 B1 - EPO. Available at: [Link]

-

1,4,5-Oxadiazepine, hexahydro-, dihydrochloride - ChemBK. Available at: [Link]

-

Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link]

-

WO2006045587A1 - A process for the preparation of[2][5][6]-oxadiazepine derivatives - Google Patents. Available at:

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

PLATON. Available at: [Link]

-

Recent Developments for Crystallographic Refinement ofMacromolecules. Available at: [Link]

-

CIF Validation - ACS Publications - American Chemical Society. Available at: [Link]

-

Mercury (crystallography) - Wikipedia. Available at: [Link]

-

topical reviews Validation of protein crystal structures. Available at: [Link]

-

Crystallography Enhance Your Data with Refinement Techniques! - YouTube. Available at: [Link]

-

Cambridge Structural Database System - Software - UCLA. Available at: [Link]

-

On the validation of crystallographic symmetry and the quality of structures - PMC - NIH. Available at: [Link]

-

Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC - PubMed Central. Available at: [Link]

-

PLATON INTRO - MIT. Available at: [Link]

-

Structure refinement: Some background theory and practical strategies - ResearchGate. Available at: [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

-

Chapter 9.3 PLATON. Available at: [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

-

Cambridge Structural Database - MIT Information Systems. Available at: [Link]

-

How to Process and Analyse Disordered Structures in Mercury - YouTube. Available at: [Link]

-

Mercury - Download. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]

- 6. iucr.org [iucr.org]

- 7. CA2579742A1 - A process for the preparation of [1,4,5]-oxadiazepane derivatives - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. WO2006045587A1 - A process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ebi.ac.uk [ebi.ac.uk]

- 17. cristal.org [cristal.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. PLATON [chem.gla.ac.uk]

- 20. PLATON [crystal.chem.uu.nl]

- 21. PLATON INTRO [web.mit.edu]

- 22. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 25. lib.umassd.edu [lib.umassd.edu]

- 26. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 27. youtube.com [youtube.com]

- 28. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 29. youtube.com [youtube.com]

- 30. mercury.updatestar.com [mercury.updatestar.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1,4,5-Oxadiazepane Hydrochloride

This guide provides a comprehensive technical overview of the theoretical and computational methodologies for the study of 1,4,5-Oxadiazepane hydrochloride (C₄H₁₁ClN₂O), a seven-membered heterocyclic compound of significant interest in medicinal and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic scaffolds.

Introduction: The Significance of the 1,4,5-Oxadiazepane Scaffold

This compound serves as a versatile synthetic intermediate and a core scaffold for the development of more complex molecules.[1] Its seven-membered ring, containing one oxygen and two nitrogen atoms, imparts a unique combination of conformational flexibility and reactivity.[1] This structural motif is a key building block in the discovery of new therapeutic agents, with derivatives being explored for potential antimicrobial and anticancer activities.[1] Furthermore, it plays a crucial role in agrochemical research as a precursor for certain herbicides.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of chemical transformations and biological screening protocols. A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for its effective utilization in diversity-oriented synthesis (DOS) and structure-activity relationship (SAR) studies.[3]

Synthesis and Formation of the Hydrochloride Salt

The synthesis of the 1,4,5-oxadiazepane core generally involves a cyclization reaction between an N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether in a polar solvent with a base.[1][2] The resulting 4,5-diacyl-1,4,5-oxadiazepane is a key intermediate that can be deprotected under acidic conditions to yield the desired 1,4,5-oxadiazepane salt.[1]

General Synthesis Protocol:

A typical synthetic route involves the following steps:

-

N,N'-diacylation of hydrazine: To introduce the desired acyl groups.

-

Cyclization: Reaction of the N,N'-diacylhydrazine with a suitable dielectrophile, such as 2,2'-dichlorodiethyl ether, in the presence of a base like potassium hydroxide in a polar solvent like dimethyl sulfoxide.[2]

-

Deprotection and Salt Formation: The acyl protecting groups are removed from the 4,5-diacyl-1,4,5-oxadiazepane intermediate via acid-mediated hydrolysis. Treatment with a hydrohalic acid, such as hydrogen chloride, yields this compound.[1][2]

The following workflow illustrates the general synthetic strategy:

Caption: General synthetic workflow for this compound.

Theoretical and Computational Framework

To gain deeper insights into the molecular properties of this compound, a robust computational approach is indispensable. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit for elucidating its electronic structure, conformational landscape, and spectroscopic characteristics.[1]

Proposed Computational Workflow:

The following diagram outlines a comprehensive computational workflow for the theoretical investigation of this compound:

Caption: Proposed workflow for the computational study of this compound.

Step-by-Step Computational Protocol:

-

Structure Preparation: A 3D model of this compound is constructed. The protonation state of the nitrogen atoms and the position of the chloride counter-ion are carefully considered.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, as it provides a good balance between accuracy and computational cost for organic molecules.[4][5][6]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts.[7] These theoretical values can be correlated with experimental data for structure verification.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.[7]

-

-

Analysis of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

-

Conformational Analysis: Given the flexibility of the seven-membered ring, molecular dynamics (MD) simulations can be performed to explore the potential energy surface and identify stable conformers (e.g., boat, chair, twist-boat forms).[3]

Predicted Molecular and Spectroscopic Data

The following tables summarize the expected theoretical data for this compound based on the proposed computational workflow. These values serve as a benchmark for experimental validation.

Predicted Molecular Properties:

| Property | Predicted Value |

| Molecular Formula | C₄H₁₁ClN₂O |

| Molecular Weight | 138.60 g/mol [1] |

| Optimized Energy | To be calculated (e.g., in Hartrees) |

| Dipole Moment | To be calculated (in Debye) |

| HOMO Energy | To be calculated (in eV) |

| LUMO Energy | To be calculated (in eV) |

| HOMO-LUMO Gap | To be calculated (in eV) |

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm):

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Protons on C2, C3, C6, C7 | To be calculated |

| Protons on N4, N5 | To be calculated |

| ¹³C NMR | |

| C2, C7 | To be calculated |

| C3, C6 | To be calculated |

Predicted Key IR Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | To be calculated |

| C-H stretch | To be calculated |

| C-O-C stretch | To be calculated |

| C-N stretch | To be calculated |

| Ring deformations | To be calculated |

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. The predicted structural, electronic, and spectroscopic data serve as a valuable reference for experimental studies and will aid in the rational design of novel derivatives with tailored properties.

Future work should focus on the experimental validation of these theoretical predictions through spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy. Furthermore, the computational models can be extended to study the interactions of this compound and its derivatives with biological targets, thereby accelerating the drug discovery and development process.

References

- This compound | CAS 329704-29-2 - Benchchem. (URL: )

- 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4 | Benchchem. (URL: )

-

Process for the preparation of[1][8][9]-oxadiazepine derivatives - Google Patents. (URL: )

-

1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem - NIH. (URL: [Link])

-

A process for the preparation of[1][8][9]-oxadiazepane derivatives - Google Patents. (URL: )

-

A PROCESS FOR THE PREPARATION[1][8][9]-OXADIAZEPINE DERIVATIVES - European Patent Office - EP 1838683 B1 - EPO. (URL: [Link])

-

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | C8H14N2O3 | CID 11735587 - PubChem. (URL: [Link])

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (URL: [Link]

-

Homoleptic Carbonyls of the Second-Row Transition Metals: Evaluation of Hartree-Fock and Density Functional Theory Methods - PubMed. (URL: [Link])

-

Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - ResearchGate. (URL: [Link])

-

arXiv:2109.13380v1 [physics.chem-ph] 27 Sep 2021. (URL: [Link])

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (URL: [Link])

-

H-NMR spectra of compound [B 2 ]. The 1 H-NMR spectra, of compound [B 5 ] Figure-5 showed the following characteristic chemical shifts using (C 6 D 6 as a solvent): singlet signal at δ(1.83 ppm) attributed to the methyl protons of (N(CH 3 ) 2 ) group, singlet signal at δ(3.93 ppm) attributed to the methyl protons of (O-CH 3 ) group - ResearchGate. (URL: [Link])

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - MDPI. (URL: [Link])

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])

-

Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Homoleptic Carbonyls of the Second-Row Transition Metals: Evaluation of Hartree-Fock and Density Functional Theory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1,4,5-Oxadiazepane | C4H10N2O | CID 11205724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

A Technical Guide to the Conformational Analysis of the 1,4,5-Oxadiazepane Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,5-oxadiazepane ring is a seven-membered saturated heterocycle that is gaining recognition as a structurally important scaffold in medicinal and agricultural chemistry.[1] Unlike the well-understood five- and six-membered rings, seven-membered systems exhibit significant conformational complexity due to a higher degree of flexibility, lower barriers to interconversion, and a larger number of accessible low-energy states.[2] This guide provides an in-depth exploration of the conformational landscape of the 1,4,5-oxadiazepane core. We will dissect the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational methodologies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), to construct a validated, three-dimensional understanding of this versatile scaffold. The causality behind methodological choices is emphasized to equip researchers with a robust framework for their own investigations into this and other flexible ring systems.

The Conformational Challenge of Seven-Membered Rings

The conformational analysis of cyclic molecules is fundamental to understanding their reactivity and biological function.[3] While six-membered rings are dominated by the familiar chair conformation, seven-membered rings like 1,4,5-oxadiazepane exist as a dynamic equilibrium of multiple conformers.[2] These forms are generally classified into two main families: Chair (C) and Boat (B) , along with their associated twist-forms, Twist-Chair (TC) and Twist-Boat (TB) .[4]

The increased number of low-energy conformers and the reduced energy barriers for pseudorotation—the interconversion between conformations without breaking bonds—present a significant analytical challenge.[3] The specific conformation adopted by a 1,4,5-oxadiazepane derivative is critically influenced by the steric and electronic effects of substituents, particularly on the nitrogen atoms.[2][5][6] Understanding and controlling this conformational preference is paramount for designing molecules that can selectively fit into the binding pockets of biological targets.[7]

A Duality in Analysis: Experimental and Computational Approaches

A comprehensive conformational analysis cannot rely on a single technique. It requires a validated, synergistic approach where computational predictions guide experimental design, and experimental data, in turn, refines and validates the computational models. This iterative process provides the highest degree of confidence in the assigned structures.

Experimental Determination of Conformation

Experimental methods provide tangible data on molecular structure, either in the solution phase (NMR) or the solid state (X-ray Crystallography).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the conformation of molecules in solution, which often mimics the physiological environment.[2] For a flexible ring like 1,4,5-oxadiazepane, the molecule likely exists in a dynamic equilibrium, and the observed NMR spectrum is a population-weighted average of all contributing conformers.[2][8]

Causality: We choose NMR to understand the behavior of the molecule in a dynamic, solvated state. Variable temperature (VT-NMR) studies are particularly crucial; by lowering the temperature, one can often "freeze out" individual conformers, allowing for the characterization of the major species and the determination of the energy barriers of interconversion.[4]

Key NMR Parameters for Conformational Analysis:

-

1H-1H Coupling Constants (3JHH): Vicinal coupling constants are related to the dihedral angle between protons via the Karplus equation. By measuring these couplings around the ring, one can deduce bond torsion angles and thus differentiate between chair, boat, or twist conformers.

-

Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is invaluable for determining the relative orientation of substituents (axial vs. equatorial) and for distinguishing between different ring puckering modes.

Step-by-Step Protocol: 2D NOESY for Conformational Assignment

-

Sample Preparation: Dissolve a purified sample of the 1,4,5-oxadiazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

-

Data Acquisition: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum on a high-field NMR spectrometer (≥400 MHz). The key parameter is the mixing time (τₘ), which should be optimized to be on the order of the T1 relaxation time of the protons of interest (typically 200-800 ms).

-

Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.

-

Analysis (Self-Validation):

-

Identify diagonal peaks corresponding to the 1D spectrum.

-

Identify off-diagonal cross-peaks, which indicate a spatial proximity between the two correlated protons.

-

Crucially, look for correlations that differentiate conformers. For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation. The absence of such a correlation, and the presence of others, might suggest a boat or twist-boat form.

-

Validate the assignments by ensuring they are consistent with data from other NMR experiments (like COSY for bond correlations) and with the coupling constants observed.

-

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[9][10] This technique yields precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the ring.[2][11]

Causality: We use X-ray crystallography when a definitive, static picture of a single conformation is required. It serves as the "gold standard" for validating computational models.[12] However, it's critical to remember that the crystal structure represents the lowest energy conformation in the solid state, which may be influenced by crystal packing forces and may not be the most populated conformer in solution.[2]

Step-by-Step Protocol: Crystal Growth and Structure Determination

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. A common method is slow evaporation.[9]

-

Dissolve the purified compound in a minimum amount of a suitable solvent.

-

Transfer the saturated solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

-

Allow the vial to stand undisturbed for several days to weeks. Other techniques like solvent/non-solvent diffusion or cooling may be more effective.[9]

-

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in the cold stream (typically 100 K) of an X-ray diffractometer to minimize thermal motion.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine it using least-squares methods until the calculated diffraction pattern matches the observed data.

-

-

Analysis (Self-Validation):

-

The final refined structure provides precise atomic coordinates.

-

Calculate all torsional angles within the 1,4,5-oxadiazepane ring to quantitatively define its conformation (e.g., chair, boat).

-

Analyze intermolecular interactions (e.g., hydrogen bonds) in the crystal packing to understand forces that may have influenced the observed conformation.

-

Computational Modeling of the Conformational Landscape

Computational chemistry provides the means to explore the entire potential energy surface (PES) of a molecule, mapping out the relative energies of all possible conformers and the transition states that connect them.[3][13]

Density Functional Theory (DFT) for Energetics and Geometry

DFT is a quantum mechanical method that offers a favorable balance between accuracy and computational cost for studying systems of this size.[12][14] It is used to optimize the geometry of various starting conformations to find their corresponding energy minima and to calculate the relative energies between them.

Causality: DFT is chosen to obtain reliable geometric and energetic information. Functionals that include dispersion corrections (e.g., B3LYP-D3) are often necessary to accurately model the non-covalent interactions that can influence conformational preferences in flexible rings.[12]

Step-by-Step Protocol: Mapping the PES of a 1,4,5-Oxadiazepane Derivative

-

Initial Structure Generation: Build several plausible starting geometries for the 1,4,5-oxadiazepane ring (e.g., chair, boat, twist-boat). For substituted analogs, consider both axial and equatorial positions for the substituents.

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or larger).[12]

-

Frequency Calculation (Self-Validation): Perform a frequency calculation on each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all confirmed minima to determine their relative stabilities.

-

Transition State Search: For key interconversions (e.g., chair-to-boat), perform a transition state search (e.g., using a QST2/QST3 or Berny algorithm) to locate the saddle point on the PES and calculate the activation energy barrier.

-

Data Interpretation: Consolidate the results into a potential energy diagram to visualize the conformational landscape.

Table 1: Hypothetical DFT Results for a 4-acetyl-1,4,5-oxadiazepane

| Conformer | Relative Energy (kcal/mol) | N4-C3-C2-O1 Dihedral Angle (°) | C2-O1-C7-N5 Dihedral Angle (°) |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 | -75.8 | 55.3 |

| Chair (C) | 1.25 | -60.2 | 61.4 |

| Twist-Boat (TB) | 3.80 | 88.1 | -40.7 |

| Boat (B) | 5.10 | 95.3 | -89.5 |

Molecular Dynamics (MD) for Sampling and Dynamics

While DFT is excellent for mapping static points on the PES, MD simulations are used to study the dynamic behavior of the molecule over time, providing insight into the pathways and timescales of conformational interconversions.[14]

Causality: MD is employed to overcome the limitation of static calculations by exploring a wider range of the conformational space and observing the actual transitions between states. Enhanced sampling techniques, like metadynamics, can be used to accelerate the exploration of rare events and obtain a more complete free-energy landscape.[3][13]

Synthesis and Implications for Drug Design

The 1,4,5-oxadiazepane core is commonly synthesized via the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers, often followed by deprotection.[1][15][16][17][18][19] The choice of acyl groups (R in the diagram below) and substituents on the ether backbone directly translates into the final substitution pattern of the heterocycle.

These substituents are the primary determinants of the ring's conformational preference.[2] For drug development professionals, this presents an opportunity. By strategically choosing substituents, one can "lock" the ring into a specific conformation that is pre-organized for optimal binding to a biological target. This concept of conformational constraint is a powerful strategy in modern drug design to enhance potency and selectivity. The flexible nature of the 1,4,5-oxadiazepane scaffold makes it an attractive starting point for exploring diverse three-dimensional chemical spaces.[7]

Conclusion

The conformational analysis of the 1,4,5-oxadiazepane ring is a complex but tractable problem that exemplifies the challenges and rewards of studying flexible seven-membered heterocycles. A definitive understanding can only be achieved through a multi-faceted approach that integrates high-level computational modeling with rigorous experimental validation from NMR spectroscopy and X-ray crystallography. The insights gained from such analyses are not merely academic; they provide a rational basis for the design of novel therapeutics and agrochemicals, allowing scientists to harness the rich conformational diversity of this scaffold to achieve specific biological outcomes.

References

-

A process for the preparation of[3][15][16]-oxadiazepine derivatives. Google Patents.

-

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- | 83598-13-4. Benchchem.

-